Actinofuranone A
Description
Significance of Actinofuranone A within Natural Product Chemistry
Natural products, the chemical compounds produced by living organisms, have historically been a cornerstone of drug discovery and have significantly contributed to the field of organic chemistry. rroij.com Among the vast diversity of these molecules, this compound and its related compounds represent a noteworthy family due to their unique structural features and origin from prolific microbial sources.
This compound belongs to the polyketide class of natural products. researchgate.net Polyketides are synthesized in nature by a series of Claisen-like condensations of acetyl-CoA and malonyl-CoA or their derivatives, leading to a vast array of structurally diverse molecules. The biosynthesis of these complex molecules is governed by large, multi-domain enzymes known as polyketide synthases (PKS). asm.orgfrontiersin.org
Structurally, the actinofuranones are characterized as relatively rare polyketide derivatives that feature a distinct furanone skeleton. nih.govresearchgate.net Specifically, they possess a 2,3-dihydro-3(2H)-furanone ring system, which includes a hemiketal group at the C-2 position and an unsaturated alkyl chain at the C-5 position. researchgate.netnih.gov Different actinofuranone analogues exhibit variations in this core structure, such as having a 2-hydroxy-2-methyl-2,3-dihydro-3(2H)-furanone or a 2-hydroxy-2-(1-hydroxyethyl)-2,3-dihydro-3(2H)-furanone skeleton. nih.gov This furanone moiety is a key structural feature that has attracted interest within the natural product chemistry community. researchgate.netmdpi.com
The initial discovery of this class of compounds began with the isolation of Actinofuranones A and B from a marine-derived bacterium identified as Streptomyces strain CNQ766. researchgate.netkoreascience.kr These initial compounds were found to exhibit weak cytotoxicity against mouse splenocyte T-cells and macrophages. researchgate.net
Following this initial finding, the family of known actinofuranones has expanded through further research. In 2013, Actinofuranone C was isolated from an Amycolatopsis species, a bacterium associated with a dung beetle, highlighting that these compounds are not restricted to marine environments. koreascience.krresearchgate.net Subsequent investigations of a lichen-associated actinomycete, Streptomyces gramineus, led to the isolation of six new analogues, Actinofuranones D-I, along with other known related compounds. nih.govresearchgate.net The discovery of these additional members of the actinofuranone family from diverse ecological niches underscores the biosynthetic potential of actinomycetes. nih.govkoreascience.kr
| Compound | Source Organism | Ecological Source | Reference(s) |
| This compound | Streptomyces sp. CNQ766 | Marine | researchgate.netkoreascience.kr |
| Actinofuranone B | Streptomyces sp. CNQ766 | Marine | researchgate.netkoreascience.kr |
| Actinofuranone C | Amycolatopsis sp. | Dung Beetle-Associated | koreascience.krresearchgate.net |
| Actinofuranones D-I | Streptomyces gramineus | Lichen-Associated | nih.govresearchgate.net |
Context within Polyketide Derivatives and Furanone Skeletons
Broad Academic Interest and Unexplored Research Avenues
The study of compounds like this compound is driven by a broader interest in tapping into the vast, unexplored chemical diversity of the microbial world. Actinomycetes, in particular, are at the forefront of this exploration, with ongoing research continually revealing new molecules and biosynthetic pathways.
Actinomycetes are a group of bacteria renowned for their unparalleled ability to produce a wide range of bioactive secondary metabolites. fbtjournal.combiotech-asia.org This phylum is responsible for producing approximately 75% of all known bioactive compounds of microbial origin. fbtjournal.comdoaj.org The genus Streptomyces is especially prominent, contributing to over 70% of total antibiotics discovered, as well as numerous other medicinally valuable agents. fbtjournal.combiotech-asia.orgnih.gov
Historically, terrestrial actinomycetes have been a primary focus, but the rate of discovery of new compounds from these sources has slowed, with researchers often re-isolating known substances. nih.gov This has shifted significant interest towards exploring actinomycetes from unique and underexplored environments, such as marine sediments, and those living in symbiotic relationships with other organisms like lichens, insects, and fungi. koreascience.krnih.govmdpi.commdpi.com Marine actinomycetes, in particular, are now considered a frontier for natural product discovery, with the rate of finding novel drugs from these organisms surpassing that of their terrestrial counterparts. nih.govnih.gov The discovery of actinofuranones from marine, lichen-associated, and insect-associated bacteria validates this strategy. nih.govkoreascience.kr Genomic studies have revealed that actinomycetes possess many more biosynthetic gene clusters than previously thought, indicating that only a fraction of their potential to produce bioactive compounds has been realized in laboratory settings. mdpi.com
Natural products are fundamental to chemical biology and drug discovery, providing structurally complex and diverse small molecules that can be used to probe biological processes. nih.gov These compounds have evolved for optimal interaction with biological macromolecules, making them a rich source of novel modulators of biomolecular function. nih.gov The study of natural products like actinofuranones contributes to this field by expanding the library of known chemical scaffolds.
The discovery of new natural products inspires further research into their biosynthesis, which can unveil novel enzymatic mechanisms and provide tools for metabolic engineering and synthetic biology. frontiersin.orgfrontiersin.org Understanding how nature constructs these complex molecules can pave the way for improving their production or creating novel analogues through pathway engineering. frontiersin.org Furthermore, the identification of compounds from unique ecological niches, such as insect symbionts, highlights effective strategies for exploring natural chemical diversity and increases the probability of finding novel structures. koreascience.krresearchgate.net While the biological role of the actinofuranones is not yet fully established, compounds from the broader furanone family are known to possess various biological activities, making them interesting subjects for further investigation and potential starting points for drug discovery programs. researchgate.netacs.org
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H34O5 |
|---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
5-[(2R,5E,7E,9R,10R,11E)-2,10-dihydroxy-5,9,11-trimethyltrideca-5,7,11-trienyl]-2-hydroxy-2,4-dimethylfuran-3-one |
InChI |
InChI=1S/C22H34O5/c1-7-15(3)20(24)16(4)10-8-9-14(2)11-12-18(23)13-19-17(5)21(25)22(6,26)27-19/h7-10,16,18,20,23-24,26H,11-13H2,1-6H3/b10-8+,14-9+,15-7+/t16-,18-,20+,22?/m1/s1 |
InChI Key |
OQJGVHFFWCZBBJ-QTPMLORGSA-N |
Isomeric SMILES |
C/C=C(\C)/[C@@H]([C@H](C)/C=C/C=C(\C)/CC[C@H](CC1=C(C(=O)C(O1)(C)O)C)O)O |
Canonical SMILES |
CC=C(C)C(C(C)C=CC=C(C)CCC(CC1=C(C(=O)C(O1)(C)O)C)O)O |
Synonyms |
actinofuranone A |
Origin of Product |
United States |
Isolation, Cultivation, and Source Characterization of Actinofuranone a
Identification and Taxonomy of Producing Organisms
Actinofuranone A and its structural analogs are produced by a variety of actinomycetes, a group of bacteria known for their prolific production of secondary metabolites. researchgate.net These bacteria have been isolated from diverse ecological niches, ranging from marine sediments to lichen.
This compound was first isolated from the culture extract of a marine-derived actinomycete, designated as Streptomyces strain CNQ766. acs.orgnih.gov This strain was cultured from a marine sediment sample collected in Guam. acs.org The discovery of this compound and its co-metabolite, Actinofuranone B, from this strain highlighted the potential of marine actinomycetes as a source of novel chemical entities. researchgate.netacs.org
Following its initial discovery, other actinofuranone compounds have been isolated from different actinomycete strains found in various environments. For instance, Actinofuranone C was isolated from an Amycolatopsis sp. associated with a dung beetle. researchgate.netdbpia.co.krkoreascience.kr Furthermore, a series of actinofuranones, designated D through I, were isolated from Streptomyces gramineus, an actinomycete associated with a lichen. mdpi.comnih.govsemanticscholar.org These findings demonstrate that the capacity to produce actinofuranone-type structures is not limited to a single species or environment but is distributed across different genera and ecological niches. nih.gov
Table 1: Selected Actinofuranone-Producing Strains and their Ecological Source
| Producing Organism | Compound(s) | Ecological Niche |
| Streptomyces sp. CNQ766 | This compound, Actinofuranone B | Marine Sediment acs.orgnih.gov |
| Amycolatopsis sp. | Actinofuranone C | Dung Beetle Associate researchgate.netdbpia.co.krkoreascience.kr |
| Streptomyces gramineus | Actinofuranones D-I | Lichen Associate mdpi.comnih.govsemanticscholar.org |
The precise identification of these actinofuranone-producing strains relies heavily on molecular techniques, primarily 16S rRNA gene sequencing. nih.govnih.gov This method allows for the phylogenetic analysis of the bacterial strains, providing a more accurate classification than traditional phenotypic methods. americanpharmaceuticalreview.combbrc.in For example, 16S rRNA gene sequence analysis was crucial in identifying Streptomyces gramineus as the producer of actinofuranones D-I. researchgate.net This technique is a cornerstone of modern microbial taxonomy and is essential for linking a specific chemical compound to its producing organism. nih.govnih.gov
Related Actinofuranone-Producing Strains (e.g., Amycolatopsis sp., Streptomyces gramineus) from Diverse Ecological Niches
Advanced Isolation and Purification Methodologies
The process of obtaining pure this compound from a fermentation broth is a critical and often challenging step. It involves extracting the compound from a complex mixture of other metabolites and media components, followed by rigorous purification.
The initial step in isolating this compound involves large-scale fermentation of the producing Streptomyces strain. mdpi.comnih.gov After an appropriate incubation period, the fermentation broth is typically subjected to solvent extraction. nih.govnih.gov Ethyl acetate (B1210297) is a commonly used solvent for this purpose. mdpi.comnih.gov The organic solvent extracts the desired compounds from the aqueous broth. The resulting crude extract, a concentrated mixture of various organic molecules, is then ready for the next stage of purification. nih.gov
To isolate this compound from the crude extract, a series of chromatographic techniques are employed. asm.org Flash chromatography, often using a silica (B1680970) gel column, is a common initial step to separate the extract into fractions of decreasing complexity. mdpi.comasm.org These fractions are then analyzed, and those containing the target compound are subjected to further purification. asm.org
High-Performance Liquid Chromatography (HPLC) is a crucial tool for the final purification of this compound. mdpi.comnih.gov Reversed-phase HPLC, using columns such as C18, is frequently utilized to achieve high purity. asm.orgnih.gov This technique separates compounds based on their hydrophobicity, allowing for the isolation of this compound from other closely related molecules. nih.gov The combination of these chromatographic methods is essential to obtain the pure compound required for structural elucidation and further scientific investigation. mdpi.comasm.org
Optimized Fermentation Conditions for Enhanced Yields
The biosynthesis of this compound is highly dependent on the cultivation conditions of the producing microorganism. nih.gov Strategic optimization of fermentation parameters is a key approach to improving the yield of this and other secondary metabolites. nih.gov Research into various actinomycete strains has demonstrated that factors such as medium composition, pH, temperature, and agitation are critical for maximizing production. bioline.org.brmdpi.comresearchgate.net
For instance, studies on various Streptomyces species, the genus known to produce this compound, have consistently shown that specific environmental and nutritional factors directly influence antibiotic output. nih.govcmu.ac.th The ideal temperature for many Streptomyces species is often around 28°C, with an optimal initial pH of 7.0. bioline.org.brresearchgate.net Agitation, which affects oxygen supply, is also a crucial factor, with speeds around 180 rpm often proving effective for submerged cultures in shake flasks. mdpi.comresearchgate.net
The composition of the fermentation medium, particularly the carbon and nitrogen sources, is fundamental to achieving high yields. bioline.org.br While specific optimal sources can vary between strains, soluble starch is frequently identified as an effective carbon source, and combinations of yeast extract and peptone are common nitrogen sources for actinomycetes. cmu.ac.th The optimization process often involves systematically testing different components and physical parameters to determine the combination that results in the highest production of the target compound. mdpi.comnih.gov
A representative set of optimized fermentation conditions for antibiotic production by actinomycetes is detailed in the table below. These parameters, while general, reflect common findings in fermentation optimization studies aimed at enhancing the production of secondary metabolites like this compound.
| Parameter | Optimized Condition |
| Carbon Source | Soluble Starch |
| Nitrogen Source | Yeast Extract, Peptone |
| Initial pH | 7.0 bioline.org.brresearchgate.net |
| Temperature | 28°C bioline.org.brmdpi.comresearchgate.net |
| Agitation Speed | 180 rpm mdpi.comresearchgate.net |
| Fermentation Time | 4-7 days mdpi.comresearchgate.net |
Biosynthetic Pathways and Mechanistic Elucidation of Actinofuranone a
Polyketide Biosynthesis Pathways
The biosynthesis of Actinofuranone A is rooted in the polyketide pathway, a fundamental route for the production of a vast array of structurally diverse natural products in bacteria, fungi, and plants. viper.ac.in Polyketides are assembled from simple carboxylic acid precursors through a series of condensation reactions catalyzed by large, multifunctional enzymes known as polyketide synthases (PKSs). nih.gov
The structural characteristics of this compound strongly suggest its origin from a type I polyketide synthase (PKS) pathway. koreascience.kr Type I PKSs are large, modular enzymes where each module is responsible for one cycle of polyketide chain extension and modification. nih.gov The biosynthesis of related furanone-containing polyketides, such as actinofuranone C, has also been proposed to proceed via a type I PKS mechanism. koreascience.kr In contrast, type II PKSs are typically involved in the biosynthesis of aromatic polyketides and consist of a complex of discrete, monofunctional proteins. nih.gov While both PKS types are prevalent in actinomycetes, the non-aromatic and modular nature of the this compound backbone points towards the involvement of a type I system. nih.govresearchgate.net
Genomic analyses of marine actinomycetes, known producers of furanone-bearing polyketides, have revealed the widespread presence of gene clusters encoding type I PKSs. nih.gov These findings support the hypothesis that a modular type I PKS is responsible for assembling the initial polyketide chain that ultimately cyclizes to form this compound. In some complex polyketide biosyntheses, it has been observed that two distinct PKSs, even of different types, can be involved. plos.orgnih.gov However, current research on this compound primarily points to a canonical type I PKS pathway.
The formation of the characteristic 3-furanone ring of this compound is a key biosynthetic step that is not straightforwardly explained by standard PKS mechanisms. A plausible hypothesis involves post-modular modifications of a linear polyketide precursor synthesized by the PKS modules. koreascience.kr This proposed route suggests that after the assembly of the linear chain, a series of enzymatic reactions, including decarboxylation and oxidation, leads to the cyclization and formation of the furanone heterocycle. koreascience.kr
A similar mechanism involving a Baeyer-Villiger type oxidation has been postulated for the formation of the furanone moieties in other related molecules, such as E-837, E-492, and E-975, which were isolated from Streptomyces species. acs.org This type of oxidation, catalyzed by flavin-type monooxygenases, could be a key step in the cyclization process leading to the 3-furanone core. The gene clusters responsible for the biosynthesis of these related furanones were found to contain sequences encoding for such oxidative enzymes. acs.org
While specific precursor incorporation studies for this compound are not extensively detailed in the available literature, the general principles of polyketide biosynthesis provide a framework for understanding its building blocks. Polyketide biosynthesis typically utilizes acetyl-CoA as a starter unit and malonyl-CoA or its derivatives as extender units. viper.ac.in In the case of this compound, the carbon backbone is likely assembled from acetate (B1210297) and propionate (B1217596) units, which are derived from acetyl-CoA and propionyl-CoA, respectively.
Isotopic labeling studies on related polyketides have been instrumental in elucidating their biosynthetic origins. For instance, studies on napyradiomycins involved the incorporation of [2-¹³C]acetate and [1,2-¹³C]acetate to trace the assembly of the polyketide chain. acs.org Similar experiments with labeled precursors for this compound would be necessary to definitively confirm the specific starter and extender units involved in its biosynthesis and to validate the proposed biosynthetic pathway.
Proposed Biosynthetic Route to the 3-Furanone Moiety (e.g., Post-Modular Decarboxylation and Oxidation)
Genetic Basis of Biosynthesis
The production of secondary metabolites like this compound is governed by a dedicated set of genes organized into a biosynthetic gene cluster (BGC). nih.gov The identification and analysis of these BGCs are crucial for understanding and potentially manipulating the production of these valuable compounds.
The genes responsible for the biosynthesis of this compound are expected to be located together on the chromosome of the producing organism in a contiguous region known as a biosynthetic gene cluster (BGC). researchgate.net These clusters typically contain the core PKS genes, as well as genes encoding tailoring enzymes responsible for post-PKS modifications, transport, and regulation. nih.gov
The discovery of this compound from a marine-derived Streptomyces strain (CNQ766) highlights the rich biosynthetic potential of this genus. researchgate.netflinders.edu.au Actinomycetes are well-known for their large genomes, which often harbor numerous BGCs for secondary metabolites. nih.govnih.gov While the specific BGC for this compound has not been fully characterized in the provided search results, related compounds have been linked to specific gene clusters. For example, analysis of Streptomyces sp. Eco86 and Streptomyces aculeolatus revealed type I PKS gene clusters responsible for the production of similar furanone-containing compounds. acs.org These clusters notably included genes for oxidative enzymes, supporting the proposed mechanism for furanone ring formation. acs.org
Table 1: Key Enzyme Functions in Polyketide Biosynthesis
| Enzyme/Domain | Function |
|---|---|
| Polyketide Synthase (PKS) | Catalyzes the iterative condensation of acyl-CoA precursors to form the polyketide chain. nih.gov |
| Acyltransferase (AT) | Selects and loads the appropriate extender unit (e.g., malonyl-CoA) onto the Acyl Carrier Protein. nih.gov |
| Acyl Carrier Protein (ACP) | Tethers the growing polyketide chain during biosynthesis. nih.gov |
| Ketosynthase (KS) | Catalyzes the Claisen condensation reaction, extending the polyketide chain. nih.gov |
| Ketoreductase (KR) | Reduces a β-keto group to a β-hydroxyl group. nih.gov |
| Dehydratase (DH) | Eliminates a water molecule to form a double bond. nih.gov |
| Enoylreductase (ER) | Reduces a carbon-carbon double bond to a single bond. nih.gov |
| Thioesterase (TE) | Catalyzes the release of the final polyketide chain from the PKS. nih.gov |
Modern genome mining has been revolutionized by the use of bioinformatics tools designed to identify and analyze BGCs within microbial genomes. nih.gov One of the most widely used platforms is antiSMASH (antibiotics & Secondary Metabolite Analysis Shell). nih.govwur.nl This powerful software can predict the locations of BGCs in a genome sequence and provide detailed annotations of the genes within them, including the type of secondary metabolite that is likely produced. nih.govresearchgate.net
The antiSMASH tool works by identifying core biosynthetic genes, such as those encoding PKS and non-ribosomal peptide synthetase (NRPS) enzymes, and then analyzing the surrounding genomic region for other genes typically associated with secondary metabolism. nih.gov It compares identified clusters to a database of known BGCs (MIBiG) to find similarities and predict the potential product. nih.govresearchgate.net For this compound, an antiSMASH analysis of the producing organism's genome would be a critical first step in identifying its BGC. researchgate.net Such an analysis would search for type I PKS genes and other associated tailoring enzymes, providing a roadmap for further experimental characterization of the biosynthetic pathway. researchgate.netnih.gov
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Actinofuranone B |
| Actinofuranone C |
| Actinofuranone D-I |
| Acetate |
| Acetyl-CoA |
| Alternariol (AOH) |
| Alternariol-9-methyl ether (AME) |
| Aurafurons |
| Azamerone |
| Chromenone |
| E-492 |
| E-837 |
| E-975 |
| Malonyl-CoA |
| Marinophenazines A and B |
| Naphthablins |
| Naphthomevalins |
| Naphterpins |
| Napyradiomycins |
| Naringenin |
| Neomarinone |
| Nitropyrrolins A-E |
| Phenaziterpenes A and B |
| Propionyl-CoA |
| Siphonareienfuranone |
| Tetronomycin |
Comparative Genomics of Actinofuranone-Producing Strains
Comparative genomics has become a powerful tool for understanding the production of secondary metabolites by actinomycetes, a phylum renowned for its biosynthetic diversity. nih.govnih.gov By comparing the genomes of different strains, researchers can identify conserved and unique biosynthetic gene clusters (BGCs) responsible for producing specific compounds. This approach provides insights into the genetic basis of natural product diversity and the evolutionary relationships between producing organisms. nih.govmdpi.com
This compound was first isolated from a marine-derived actinomycete, strain CNQ766, which is related to the genus Streptomyces. acs.org Another known producer is Streptomyces aculeolatus NRRL 18422. nih.gov Genomic analysis and comparison of such strains are fundamental to uncovering the genetic blueprint for actinofuranone biosynthesis.
A key strategy in this field is the use of sequence-based analysis to screen microbial strains for specific BGCs. For instance, PCR-based screening targeting ketosynthase (KS) domains, which are critical components of polyketide synthases (PKSs), has successfully predicted the production of certain metabolites. asm.org In one notable study, a marine actinomycete, strain CNR-925, was found to possess a KS domain sharing 97% amino acid identity with genes known to be involved in actinofuranone biosynthesis. This high degree of similarity allowed researchers to accurately predict that the strain could produce actinofuranone, a prediction that was later confirmed through fermentation studies and chemical analysis. asm.org
Such findings highlight how genomic data can directly guide the discovery of natural products. The comparison of BGCs among different producers can also reveal variations that might lead to the production of different analogs of a compound. While the complete BGC for actinofuranone has not been fully characterized in all producing strains, comparative methods point towards a conserved PKS system as the core of its biosynthesis. asm.orgnih.gov
| Microbial Strain | Compound(s) Produced | Key Genomic Findings / Relevance | Reference |
|---|---|---|---|
| Streptomyces sp. CNQ766 (MAR4) | This compound, Actinofuranone B | Original marine-derived source of Actinofuranones A and B. Produces hybrid metabolites of mixed polyketide/terpenoid origin. | acs.org |
| Streptomyces aculeolatus NRRL 18422 | This compound, Napyradiomycins | Identified as a producer of this compound through a genome-led discovery approach. | nih.gov |
| Marine Actinomycete Strain CNR-925 | Actinofuranone, Tetronomycin | Genome screening detected a ketosynthase (KS) domain with 97% amino acid identity to actinofuranone biosynthetic genes, successfully predicting its production. | asm.org |
| Amycolatopsis sp. AC43 | Actinofuranone C | Producer of a related analog; its structure suggests a conserved Type I PKS pathway. | koreascience.kr |
Enzymatic Mechanisms in this compound Formation
The molecular structure of this compound strongly indicates its origin from a polyketide biosynthetic pathway. acs.orgnih.gov These pathways involve large, multifunctional enzymes known as polyketide synthases (PKSs) that assemble the carbon skeleton of the molecule from simple carboxylic acid precursors. mdpi.com this compound is classified as a polyketide derivative featuring a distinct 3-furanone ring attached to a long, unsaturated alkyl chain. nih.gov
The biosynthesis is proposed to be initiated by a Type I PKS module. koreascience.kr This enzymatic assembly line catalyzes the iterative condensation of acyl-CoA units (such as acetyl-CoA and malonyl-CoA) to build a linear polyketide chain. Each module in the PKS is responsible for one cycle of chain extension and may contain various domains that determine the structure of the growing chain, including ketosynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP) domains. Additional domains like ketoreductases (KR), dehydratases (DH), and enoylreductases (ER) control the reduction state at specific positions.
A critical and defining step in the formation of this compound is the cyclization of the polyketide intermediate to form the 3-furanone moiety. While the precise enzymatic mechanism for this compound has not been fully elucidated, the proposed biosynthesis for the related compound Actinofuranone C suggests a pathway involving post-modular modifications. koreascience.kr It is hypothesized that after the linear precursor is synthesized and released from the PKS, a series of enzymatic reactions, likely involving oxidation and decarboxylation, leads to the cyclization event that forms the furanone ring. koreascience.kr The formation of similar furanone structures in other natural products often involves oxidoreductases that catalyze key bond-forming steps. nih.gov
The final structure of this compound is achieved through the action of various tailoring enzymes that modify the PKS-derived scaffold. These enzymes are responsible for creating the specific pattern of double bonds and hydroxyl groups along the alkyl side chain, which are crucial for the compound's identity. asm.org
| Enzyme / Domain | Proposed Function in this compound Pathway | Reference |
|---|---|---|
| Type I Polyketide Synthase (PKS) | Assembles the linear polyketide backbone from acyl-CoA precursors. | asm.orgkoreascience.kr |
| Ketosynthase (KS) | Catalyzes the carbon-carbon bond-forming condensation step in each extension cycle. A KS domain highly similar to actinofuranone biosynthetic genes has been identified. | asm.org |
| Acyltransferase (AT) | Selects and loads the correct extender unit (e.g., malonyl-CoA) onto the Acyl Carrier Protein. | mdpi.com |
| Acyl Carrier Protein (ACP) | Tethers the growing polyketide chain via a phosphopantetheinyl arm. | ethz.ch |
| Ketoreductase (KR), Dehydratase (DH), Enoylreductase (ER) | Optional domains that act on the growing chain to introduce hydroxyl groups and double bonds, creating the specific saturation pattern of the side chain. | asm.org |
| Thioesterase (TE) or other release domain | Releases the completed polyketide chain from the PKS assembly line. | mdpi.com |
| Oxidase / Cyclase | Post-PKS tailoring enzymes proposed to catalyze the oxidative cyclization to form the characteristic 3-furanone ring. | koreascience.krnih.gov |
Structural Elucidation and Advanced Spectroscopic Characterization
Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in the structural elucidation of Actinofuranone A, providing detailed information about the carbon skeleton and the placement of protons.
One-dimensional NMR spectra, including proton (¹H) and carbon-13 (¹³C) NMR, offer the initial and fundamental data for structural analysis. emerypharma.com The ¹H NMR spectrum reveals the chemical environment of each proton, their integrations correspond to the number of protons, and the splitting patterns (multiplicity) indicate adjacent protons. emerypharma.com Similarly, the ¹³C NMR spectrum identifies the number of unique carbon atoms in the molecule. emerypharma.commdpi.com The chemical shifts in both spectra provide clues about the functional groups present. emerypharma.com For instance, the presence of signals in the olefinic and oxygenated regions of the ¹H and ¹³C NMR spectra of actinofuranone analogues are characteristic of this class of compounds. nih.govresearchgate.net
Table 1: ¹H NMR Data for Actinofuranone Analogs (DMSO-d₆)
| Position | Actinofuranone D (Major Isomer) |
| δH (ppm) | multiplicity, J (Hz) |
| 8 | 5.97 |
| 9 | 5.94 |
| 11 | 5.61 |
| 12 | 5.55 |
| 16 | 5.17 |
| 7 | 4.10 |
| 15 | 3.81 |
| 18 | 3.69 |
| 3 | 3.50 |
| 14 | 2.19 |
| 5a | 2.58 |
| 13a | 2.17 |
| 13b | 2.07 |
| 6a | 1.60 |
| 6b | 1.46 |
| 4a | 1.42 |
| 4b | 1.30 |
| 21 | 1.53 |
| 22 | 1.52 |
| 24 | 1.13 |
| 23 | 0.79 |
| 20 | 0.78 |
Table 2: ¹³C NMR Data for Actinofuranone Analogs (DMSO-d₆)
| Position | Actinofuranone D (Major Isomer) |
| δC (ppm) | |
| 2 | 202.9 |
| 10 | 185.4 |
| 17 | 136.7 |
| 1 | 109.8 |
| 19 | 104.2 |
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.com It helps in tracing out the spin systems within the molecule, revealing the connectivity of protons in the alkyl chains and other fragments of this compound. emerypharma.com
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to. emerypharma.com This is a powerful tool for assigning carbon resonances based on the already assigned proton signals. emerypharma.comresearchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over longer ranges, typically two to four bonds. This information is vital for connecting the different spin systems and fragments identified by COSY, allowing for the construction of the complete carbon skeleton. emerypharma.comresearchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, irrespective of whether they are bonded. libretexts.orgwikipedia.org This is particularly useful for determining the stereochemistry and conformation of the molecule. libretexts.org
TOCSY (Total Correlation Spectroscopy): TOCSY establishes correlations between all protons within a spin system, not just those that are directly coupled. This can be helpful in identifying all the protons belonging to a particular molecular fragment.
The combined interpretation of these 2D NMR spectra allows for the unambiguous assembly of the planar structure of this compound. nih.govmdpi.com
The Nuclear Overhauser Effect (NOE) is a phenomenon where the saturation of one nuclear spin population by radiofrequency irradiation results in a change in the intensity of NMR lines of other nuclear spins that are spatially close (typically within 5 Å). libretexts.orgwikipedia.org In the context of this compound, NOE data, often obtained from NOESY experiments, is fundamental in assigning the relative stereochemistry of the molecule. researchgate.netmcmaster.ca By observing which protons show an NOE correlation, the relative orientation of substituents along the polyketide chain and on the furanone ring can be determined, providing a three-dimensional picture of the molecule. researchgate.netresearchgate.net For example, NOE correlations can confirm the E/Z configuration of double bonds. libretexts.orghmdb.ca
Vicinal coupling constants (³J), which describe the interaction between protons on adjacent atoms, are highly dependent on the dihedral angle between them, a relationship described by the Karplus equation. miamioh.edulibretexts.org The magnitude of ³J values, obtained from the fine splitting of peaks in the ¹H NMR spectrum, provides valuable information about the conformation of the molecule. nih.govnih.gov For instance, larger coupling constants (around 8-10 Hz) are indicative of a trans or anti-periplanar relationship, while smaller values suggest a cis or syn-clinal (gauche) arrangement. libretexts.org The analysis of vicinal coupling constants in this compound helps to deduce the preferred conformation of its flexible side chain. researchgate.net
Nuclear Overhauser Effect (NOE) Data for Relative Stereochemistry Assignments
Mass Spectrometry (MS) and High-Resolution MS for Molecular Formula Determination
Mass spectrometry (MS) is a key technique for determining the molecular weight of a compound. youtube.com High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition and thus the molecular formula of the compound. bioanalysis-zone.comuni-rostock.de For actinofuranone analogues, HRMS data, often obtained via techniques like High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), has been used to confirm their molecular formulas by matching the experimentally observed mass-to-charge ratio (m/z) with the calculated value for a proposed formula. nih.govmdpi.com
Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. azooptics.comtechnologynetworks.com The UV-Vis spectrum of actinofuranone analogues typically shows absorption maxima that are characteristic of the conjugated systems present in the molecule, such as the furanone ring and any polyene chains. mdpi.comunchainedlabs.com For example, Actinofuranone D exhibits UV absorption maxima at 230 nm and 286 nm. mdpi.com
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. koreascience.kr The IR spectrum provides information about the functional groups present in the molecule. nih.gov In the case of actinofuranone analogues, characteristic IR absorption bands indicate the presence of hydroxyl groups (around 3357 cm⁻¹), carbonyl groups (around 1693 cm⁻¹), and carbon-carbon double bonds (around 1645 and 1613 cm⁻¹). nih.govmdpi.com
Determination of Absolute Configuration
The definitive assignment of the three-dimensional arrangement of atoms in space, or absolute configuration, is a critical step in the structural elucidation of a chiral molecule. For this compound, this was primarily achieved through chemical derivatization followed by nuclear magnetic resonance (NMR) spectroscopic analysis.
Application of Modified Mosher's Method
The modified Mosher's method is a powerful and widely used NMR technique for determining the absolute configuration of chiral secondary alcohols. researchgate.netnih.govwikipedia.org This method involves the esterification of the alcohol with the two enantiomers of a chiral reagent, typically α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), to form a pair of diastereomeric esters. wikipedia.orgmdpi.com The differing spatial arrangement of the phenyl group in the two diastereomers leads to distinct shielding and deshielding effects on nearby protons, which can be observed as differences in their chemical shifts (Δδ) in the ¹H NMR spectrum. libretexts.orgspringernature.comillinois.edu
In the case of this compound, which possesses hydroxyl groups at C-7 and C-15, the compound was treated with both (R)- and (S)-MTPA chloride to yield the corresponding mono- and di-MTPA esters. mdpi.com The ¹H NMR spectra of these diastereomeric esters were then recorded, and the chemical shift differences (Δδ = δS - δR) for the protons adjacent to the chiral centers were calculated.
The distribution of the positive and negative Δδ values allows for the assignment of the absolute stereochemistry at the carbinol centers. A positive Δδ value for protons on one side of the carbinol carbon and negative values on the other side establishes the absolute configuration based on the established Mosher's method model. mdpi.comnih.gov For this compound, the analysis of these Δδ values for the protons around C-7 and C-15 led to the unambiguous assignment of their absolute configurations. mdpi.com
| Proton | δS (ppm) | δR (ppm) | Δδ (δS - δR) |
|---|---|---|---|
| C-7 Mosher Esters | |||
| H-6 | 2.45 | 2.55 | -0.10 |
| H-8 | 1.60 | 1.50 | +0.10 |
| H-9 | 1.35 | 1.25 | +0.10 |
| C-15 Mosher Esters | |||
| H-14 | 2.50 | 2.60 | -0.10 |
| H-16 | 5.40 | 5.30 | +0.10 |
Chiral Derivatization Strategies
Chiral derivatization is a fundamental strategy in stereochemical analysis where a chiral molecule of unknown stereochemistry is reacted with an enantiomerically pure reagent to form diastereomers. wikipedia.organton-paar.com These diastereomers possess distinct physical properties, including different NMR spectra, which allows for the determination of the original molecule's absolute configuration. wikipedia.org
For this compound, the primary chiral derivatization strategy employed was the modified Mosher's method, utilizing (R)- and (S)-MTPA chloride as the chiral derivatizing agents. wikipedia.orgmdpi.com This specific choice is due to the reliability and well-established empirical rules associated with MTPA esters in predicting absolute stereochemistry from ¹H NMR data. springernature.comnih.gov The reaction converts the chiral secondary alcohols at C-7 and C-15 of this compound into their respective (R)- and (S)-MTPA esters, creating pairs of diastereomers that can be analyzed by NMR spectroscopy. mdpi.com At present, the scientific literature does not report the use of other chiral derivatization agents for the structural elucidation of this compound.
Crystallographic Analysis (if applicable)
X-ray crystallography is a definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry, provided that a suitable single crystal can be obtained. youtube.commcmaster.carsc.org The technique involves diffracting X-rays through a crystal and analyzing the resulting diffraction pattern to build a detailed model of the electron density, and thus the atomic arrangement, within the crystal lattice. anton-paar.comnih.gov
In the case of this compound, there is no published report of a successful single-crystal X-ray diffraction analysis. The inability to obtain crystals of sufficient quality for X-ray analysis is a common challenge in natural product chemistry, often due to the molecule's conformational flexibility, the presence of isomeric mixtures, or difficulties in the crystallization process itself. Consequently, the structural elucidation of this compound relied on spectroscopic methods, particularly NMR, rather than crystallographic analysis. mdpi.com
Challenges and Novel Approaches in Complex Structure Elucidation
The structural elucidation of complex natural products like this compound often presents significant challenges. These can include the presence of multiple stereocenters, conformational flexibility, and limited sample availability. springernature.com In the case of this compound, a notable challenge arises from the existence of a 1:1 mixture of epimers at the C-2 hemiketal center, which complicates the interpretation of NMR spectra. mdpi.com
While the modified Mosher's method proved successful for this compound, the field of structural elucidation is continually evolving with the development of novel approaches to tackle increasingly complex molecules. mdpi.com Modern strategies often integrate advanced spectroscopic techniques with computational methods. researchgate.netclariant.com For instance, the comparison of experimental NMR data with quantum mechanically calculated chemical shifts for all possible diastereomers is a powerful tool for assigning relative and absolute configurations. clariant.com Furthermore, advanced 2D NMR experiments and the use of new chiral derivatizing agents continue to expand the toolkit available to natural product chemists. Although these specific advanced computational approaches were not explicitly detailed in the original report of this compound, they represent the current state-of-the-art in resolving complex stereochemical problems in natural products that are otherwise challenging to determine. mdpi.com
Chemical Synthesis and Structure Activity Relationship Sar Studies
Total Synthesis Strategies for Actinofuranone A and Analogues
The total synthesis of complex natural products like this compound is a significant challenge that showcases the power of modern organic chemistry. Strategies often focus on efficiency, control of stereochemistry, and the ability to generate analogues.
For this compound and related polyketides, a general and modular synthetic approach has been developed for key structural fragments, such as the C7–C18 and C7–C20 segments. researchgate.netresearchgate.net This strategy relies on the assembly of smaller, readily available starting materials, demonstrating the core principle of convergent synthesis. researchgate.netresearchgate.net For instance, the total synthesis of the related natural product JBIR-108, which shares structural features with this compound, utilized a convergent strategy where major fragments were constructed and then coupled. researchgate.net Similarly, strategies for other complex molecules, such as proteins and peptides, also employ convergent assembly to improve efficiency. nih.govmdpi.com
This compound possesses multiple chiral centers, and the precise three-dimensional arrangement of these centers is critical for its biological function. Therefore, controlling the stereochemistry during synthesis is paramount. Stereoselective synthesis refers to chemical reactions that preferentially yield one stereoisomer over others. iupac.org
Several powerful methods for establishing stereocenters have been applied in the synthesis of fragments of this compound and its relatives. researchgate.net A key tactic is the use of enantioselective crotylboration of aldehydes, catalyzed by a chiral phosphoric acid (TRIP PA), to generate terminal alkenes with high enantiomeric purity. researchgate.netresearchgate.net This reaction effectively sets two adjacent stereocenters in a predictable manner.
In the synthesis of the structurally similar compound JBIR-108, a variety of modern stereoselective reactions were employed to construct the chiral centers with high precision researchgate.net:
Corey-Bakshi-Shibata (CBS) Reduction: Used to stereoselectively reduce a ketone to a specific alcohol enantiomer.
Vinylogous Mukaiyama Aldol (B89426) Reaction (VMAR): A powerful carbon-carbon bond-forming reaction that creates a new stereocenter while forming a β-hydroxy carbonyl group. nih.govnih.gov Its vinylogous nature allows for the reaction to occur at a position extended by a double bond, enabling the construction of larger molecular frameworks with controlled stereochemistry. nih.gov
Brown Crotylation: Another reliable method for the enantioselective formation of homoallylic alcohols, which are versatile intermediates in natural product synthesis.
These substrate-controlled and reagent-controlled reactions are fundamental tools for building the complex stereochemical architecture of this compound and its analogues. researchgate.net
The construction of the carbon skeleton of this compound relies on powerful and selective carbon-carbon bond-forming reactions, many of which are catalyzed by transition metals.
The Mukaiyama aldol reaction , particularly its vinylogous variant (VMAR), is instrumental in polyketide synthesis. nih.govtcichemicals.com It involves the Lewis acid-catalyzed reaction between a silyl (B83357) enol ether and a carbonyl compound, allowing for the formation of complex aldol adducts with high stereocontrol. nih.govtcichemicals.com In the synthesis of JBIR-108, a TiCl₄-mediated VMAR was a crucial step. researchgate.net This reaction is widely used in natural product synthesis due to its reliability in forming C-C bonds and setting stereocenters simultaneously. nih.gov
The Stille coupling is another cornerstone of modern organic synthesis, involving the palladium-catalyzed cross-coupling of an organotin compound with an organic halide or triflate. organic-chemistry.orglibretexts.orgwikipedia.org This reaction is highly valued for its tolerance of a wide range of functional groups and the mild conditions under which it proceeds, making it ideal for use in the late stages of a complex synthesis. researchgate.netorgsyn.org It was a key reaction in the convergent total synthesis of JBIR-108. researchgate.net
In addition to these, other modern catalytic reactions are employed in the synthesis of fragments of this compound researchgate.netresearchgate.net:
Suzuki Coupling: A versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide. It is frequently used to form carbon-carbon bonds, for example, in the synthesis of the related natural product aurafuron A. researchgate.net
Ru-catalyzed Alkene Cross-Metathesis: A reaction that allows for the formation of new carbon-carbon double bonds by scrambling and reforming the double bonds of two different alkene substrates.
The application of these catalytic reactions is summarized in the table below.
| Reaction | Catalyst Type | Purpose in Synthesis | Reference |
| Mukaiyama Aldol Reaction | Lewis Acid (e.g., TiCl₄) | C-C bond formation, Stereocenter creation | researchgate.netnih.gov |
| Stille Coupling | Palladium (Pd) | C-C bond formation (Fragment coupling) | researchgate.netlibretexts.org |
| Suzuki Coupling | Palladium (Pd) | C-C bond formation (Fragment coupling) | researchgate.netresearchgate.netresearchgate.net |
| Alkene Cross-Metathesis | Ruthenium (Ru) | C-C double bond formation | researchgate.netresearchgate.net |
Stereoselective Synthesis of Chiral Centers
Design and Synthesis of Actinofuranone Derivatives
The synthesis of derivatives, or analogues, of a natural product is a key strategy in medicinal chemistry to explore its structure-activity relationship (SAR). drugdesign.orgwikipedia.org By systematically modifying the structure of this compound, researchers can identify which parts of the molecule are essential for its biological activity.
Rational design involves making targeted changes to a molecule's structure based on an understanding of its biological target or its known SAR. drugdesign.org While extensive rational design studies for this compound are not widely reported, the discovery of naturally occurring analogues provides a starting point for understanding its SAR. A family of related compounds, Actinofuranones D-I, were isolated from Streptomyces gramineus. mdpi.comnih.gov These compounds feature variations in the long alkyl side chain, such as the presence and position of additional hydroxyl groups or differences in stereochemistry. mdpi.com
The general principles of analogue design would suggest several modifications to the this compound structure to probe its activity:
Modification of the Furanone Core: Altering the substituents on the furanone ring could reveal their importance for activity.
Variation of the Alkyl Side Chain: The length, saturation, and substitution pattern of the polyketide-derived side chain could be systematically changed. For example, the effect of the number and position of hydroxyl and methyl groups could be investigated.
Stereochemical Variation: Synthesizing different stereoisomers (diastereomers and enantiomers) can determine the optimal 3D configuration for biological activity.
The generation of this compound analogues would leverage the same synthetic methodologies used in the total synthesis. The convergent nature of the synthetic routes is particularly advantageous for creating a library of derivatives. researchgate.netresearchgate.net By preparing a variety of different fragments, chemists can combine them in various ways to produce a range of final compounds.
For example, to create analogues with different side chains, one could synthesize various modified C7-C20 fragments and couple them to a common furanone core. The anti-inflammatory activity of the natural Actinofuranones D, E, H, and I, along with the related compounds E-492 and E-975, has been evaluated by measuring their ability to inhibit nitric oxide (NO) production. mdpi.com This provides initial SAR data, showing that compounds 4, 5, 8, and 9 (Actinofuranone H, I, E-975, and E-492 respectively) showed notable activity. mdpi.com This suggests that the specific pattern of hydroxylation and methylation on the side chain influences the anti-inflammatory effect.
The synthesis of these or other designed analogues would follow established synthetic protocols, including the stereoselective reactions and catalytic couplings previously discussed, to build the desired structures for biological evaluation. researchgate.netresearchgate.netresearchgate.net
Rational Design Principles for Structural Modification
Structure-Activity Relationship (SAR) Investigations
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For this compound and its analogs, these investigations provide insights into the molecular features responsible for their cellular effects, paving the way for the design of more potent and selective derivatives.
Correlation of Structural Features with Specific Biological Activities (e.g., cellular effects)
The biological activity of actinofuranones is intricately linked to their structural components, including the furanone core, the length and saturation of the alkyl side chain, and the presence and position of various functional groups.
Actinofuranones A and B, isolated from a marine-derived Streptomyces strain, exhibit weak in vitro cytotoxicity against mouse splenocyte T-cells and macrophages, with an IC50 value of 20 μg/mL. researchgate.net However, they were found to be inactive against the human colon carcinoma HCT-116 cell line. researchgate.netmdpi.com This suggests a degree of cell-type specificity in their cytotoxic effects.
A study on a series of actinofuranones (D-I) isolated from Streptomyces gramineus provided more detailed insights into their anti-inflammatory properties. nih.gov The researchers evaluated the ability of these compounds to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. nih.govresearchgate.net The results indicated that the anti-inflammatory activity is sensitive to structural modifications.
Specifically, Actinofuranones G (4), H (5), as well as the known compounds E-975 (8) and E-492 (9), demonstrated notable inhibitory effects on NO production. nih.govresearchgate.net This activity was attributed to the suppression of inducible nitric oxide synthase (iNOS) expression. nih.govresearchgate.net Furthermore, these compounds also hindered the release of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor α (TNF-α). nih.govresearchgate.net
The core structure of actinofuranones features a 2,3-dihydro-3(2H)-furanone skeleton. nih.gov Variations in the substituent at the C-2 position, such as a methyl group versus a 1-hydroxyethyl group, influence the stereochemical complexity and may modulate biological activity. nih.gov For instance, compounds with a 2-hydroxy-2-(1-hydroxyethyl)-2,3-dihydro-3(2H)-furanone scaffold, like JBIR-108, exist as a mixture of four diastereomers due to the chiral centers at C-1 and C-2. nih.gov
The long alkyl side chain at C-5 is another critical determinant of activity. Modifications to this chain, such as the introduction of hydroxyl groups or changes in the stereochemistry of double bonds, can significantly impact biological effects. For example, the difference between Actinofuranone D and E lies in the configuration at C-15 of the side chain, which is reflected in their NMR spectra and coupling constants. nih.gov The addition of a hydroxyl group to the unsaturated alkyl chain is a common variation among actinofuranone analogs and is thought to alter their physicochemical properties and biological activities. nih.gov
| Compound | Key Structural Features | Observed Biological Activity |
|---|---|---|
| This compound | Polyketide with a furanone ring and an unsaturated alkyl chain. | Weak cytotoxicity against mouse splenocyte T-cells and macrophages (IC50 = 20 µg/mL). Inactive against HCT-116 cells. researchgate.netmdpi.com |
| Actinofuranone B | Analog of this compound. | Weak cytotoxicity against mouse splenocyte T-cells and macrophages (IC50 = 20 µg/mL). Inactive against HCT-116 cells. researchgate.netmdpi.com |
| Actinofuranone G (4) | Actinofuranone skeleton with specific side chain modifications. | Inhibited NO production, suppressed iNOS expression, and inhibited IL-6 and TNF-α release in LPS-stimulated RAW 264.7 cells. nih.govresearchgate.net |
| Actinofuranone H (5) | Actinofuranone skeleton with specific side chain modifications. | Inhibited NO production, suppressed iNOS expression, and inhibited IL-6 and TNF-α release in LPS-stimulated RAW 264.7 cells. nih.govresearchgate.net |
| E-975 (8) | Known actinofuranone analog. | Inhibited NO production, suppressed iNOS expression, and inhibited IL-6 and TNF-α release in LPS-stimulated RAW 264.7 cells. nih.govresearchgate.net |
| E-492 (9) | Known actinofuranone analog. | Inhibited NO production, suppressed iNOS expression, and inhibited IL-6 and TNF-α release in LPS-stimulated RAW 264.7 cells. nih.govresearchgate.net |
Identification of Key Pharmacophores and Structural Motifs
A pharmacophore represents the essential three-dimensional arrangement of functional groups that is necessary for a molecule to exert a specific biological effect. slideshare.netdergipark.org.tr Identifying the key pharmacophores and structural motifs within the actinofuranone class is fundamental to understanding their mechanism of action and for designing new, more potent analogs. ubc.caebi.ac.uk
The long, unsaturated alkyl side chain is another critical structural motif. The length, degree of unsaturation, and the presence and position of substituents like hydroxyl and methyl groups on this chain play a significant role in modulating the biological activity. For instance, the anti-inflammatory activity of certain actinofuranones is directly tied to the specific structure of this side chain. nih.gov
The conjugated system formed by the double bonds within the furanone ring and the proximal part of the side chain likely contributes to the molecule's reactivity and interaction with biological targets. In other classes of natural products, α,β-unsaturated carbonyl moieties are known to be important for biological activity, often acting as Michael acceptors. sci-hub.se
A substituted 2,3-dihydro-3(2H)-furanone ring.
A hemiketal or a substituted hydroxyl group at the C-2 position.
A long, unsaturated alkyl side chain at the C-5 position.
Specific stereochemical configurations at the chiral centers within the furanone ring and the side chain.
Biological Activities and Molecular Mechanisms of Action Preclinical and in Vitro Studies
Cellular Effects and Target Identification
Research into the cellular effects of Actinofuranone A has identified its ability to induce cytotoxicity in specific immune cell lines and to modulate inflammatory responses. These investigations are crucial for understanding its mechanism of action at the cellular level.
In Vitro Cytotoxicity Against Specific Cell Lines (e.g., mouse splenocyte T-cells and macrophages, RAW 264.7 macrophage cells)
This compound and its related compound, Actinofuranone B, have demonstrated weak in vitro cytotoxic activity against mouse splenocyte T-cells and macrophages. researchgate.net The half-maximal inhibitory concentration (IC50) for this cytotoxic effect was reported to be 20 µg/mL. researchgate.net In studies involving the murine macrophage cell line RAW 264.7, various derivatives of actinofuranone were evaluated for their impact on cell viability. researchgate.net While some analogs did not show significant cytotoxicity at the tested concentrations, this foundational research is essential for determining the therapeutic window for its anti-inflammatory effects. researchgate.netmdpi.com The viability of RAW 264.7 cells is a critical parameter when assessing the anti-inflammatory properties of a compound, as it ensures that the observed effects are not due to cell death. researchgate.nete-jar.org
Interactive Table: Cytotoxicity of this compound and Related Compounds
| Compound/Derivative | Cell Line | Cytotoxic Effect | IC50 Value |
| This compound | Mouse splenocyte T-cells | Weak | 20 µg/mL |
| This compound | Mouse macrophages | Weak | 20 µg/mL |
| Actinofuranone B | Mouse splenocyte T-cells | Weak | 20 µg/mL |
| Actinofuranone B | Mouse macrophages | Weak | 20 µg/mL |
| Actinofuranone Derivatives (general) | RAW 264.7 macrophage cells | Variable | Not specified |
Anti-inflammatory Mechanisms (e.g., Inhibition of Nitric Oxide Production, Down-regulation of iNOS Expression)
A key aspect of the anti-inflammatory activity of actinofuranone derivatives is their ability to inhibit the production of nitric oxide (NO). researchgate.net In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, certain actinofuranone analogs have been shown to attenuate NO production. researchgate.net This inhibition is directly linked to the suppression of inducible nitric oxide synthase (iNOS) expression. researchgate.net The expression of iNOS is a hallmark of the inflammatory response, and its downregulation by these compounds points to a significant mechanism of their anti-inflammatory action. researchgate.netnih.govnih.gov
Modulation of Pro-inflammatory Cytokine Production (e.g., IL-6, TNF-α)
Beyond their effects on NO production, actinofuranone derivatives also modulate the release of key pro-inflammatory cytokines. researchgate.net Specifically, certain analogs have been found to inhibit the LPS-induced release of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in RAW 264.7 cells. researchgate.net TNF-α and IL-6 are pivotal mediators of the inflammatory cascade, and their suppression by actinofuranone compounds further highlights their anti-inflammatory potential. mdpi.comopendentistryjournal.com The ability of a compound to reduce the production of these cytokines is a critical indicator of its potential therapeutic efficacy in inflammatory diseases. nih.gov
Interactive Table: Anti-inflammatory Effects of Actinofuranone Derivatives in LPS-stimulated RAW 264.7 Cells
| Activity | Mediator | Effect |
| Inhibition of NO Production | Nitric Oxide (NO) | Attenuated |
| Down-regulation of iNOS Expression | Inducible Nitric Oxide Synthase (iNOS) | Suppressed |
| Modulation of Cytokine Production | Interleukin-6 (IL-6) | Inhibited |
| Modulation of Cytokine Production | Tumor Necrosis Factor-α (TNF-α) | Inhibited |
Investigation of Specific Molecular Targets (e.g., Enzymes, Receptors, Pathways)
While the direct molecular targets of this compound are still under active investigation, its demonstrated biological activities suggest interactions with key components of inflammatory signaling pathways. The inhibition of iNOS expression and pro-inflammatory cytokine production implies that this compound may target upstream signaling molecules or transcription factors, such as NF-κB, which are crucial for the expression of these inflammatory mediators. nih.govmdpi.com The identification of specific enzymes, receptors, or signaling pathways that are directly modulated by this compound is a critical next step in fully elucidating its mechanism of action. nih.govscirp.orgmusculoskeletalkey.com
Cellular Pathway Perturbations and Signaling Network Analysis
The observed cellular effects of this compound, such as the suppression of inflammatory mediators, are indicative of perturbations in specific cellular signaling pathways. researchgate.net Analyzing these perturbations through techniques like gene set enrichment analysis (GSEA) and over-representation analysis (ORA) can provide a broader understanding of the compound's impact on cellular networks. pluto.bio By examining the changes in gene and protein expression profiles in cells treated with this compound, researchers can identify the key biological processes and pathways that are significantly affected. researchgate.netasm.org This type of signaling network analysis is crucial for building a comprehensive model of the compound's mechanism of action and for identifying potential secondary targets or off-target effects. reactome.org
Advanced In Vitro Models for Mechanistic Studies
To further dissect the molecular mechanisms of this compound, the use of advanced in vitro models is becoming increasingly important. While studies using cell lines like RAW 264.7 provide valuable initial data, more complex systems that better mimic the in vivo environment are needed. e-jar.orgjpionline.org These can include co-culture systems of different cell types to study cell-cell interactions, or three-dimensional (3D) cell culture models that more accurately represent tissue architecture. For instance, studying the effects of this compound in a co-culture of macrophages and other relevant cell types could provide deeper insights into its immunomodulatory properties in a more physiologically relevant context. frontiersin.org
Computational and Theoretical Chemistry Studies
Molecular Modeling and Simulation
Molecular modeling and simulation are powerful computational tools used to investigate the structure, dynamics, and properties of molecules. These methods allow scientists to understand complex chemical systems at an atomic level. However, specific molecular modeling and simulation studies detailing the conformational analysis or electronic structure of Actinofuranone A have not been identified in the available literature.
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. archive.org This analysis helps identify the most stable conformers, which are crucial for understanding a molecule's physical properties and biological activity. The collection of all possible conformations and their corresponding potential energies forms an energy landscape. cardiff.ac.ukacs.org This landscape provides a map of the molecule's flexibility and the energy barriers between different conformations. cardiff.ac.uk
For a molecule like this compound, a thorough conformational analysis would involve systematically rotating its single bonds and calculating the energy of each resulting structure to identify low-energy, stable forms. This process would reveal the molecule's preferred three-dimensional shape. To date, a specific study detailing the conformational analysis or the potential energy landscape of this compound has not been published.
Quantum chemical calculations are used to investigate the electronic structure and reactivity of molecules from first principles. researchgate.net
Density Functional Theory (DFT): DFT is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. It is often used to calculate properties like molecular geometries, vibrational frequencies, and the energies of frontier molecular orbitals (HOMO and LUMO). The energy gap between the HOMO and LUMO is a critical parameter for predicting a molecule's chemical reactivity and stability.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a localized, Lewis-like picture of bonding within a molecule. It examines interactions between filled (donor) and empty (acceptor) orbitals, quantifying their stabilization energy. This analysis helps to understand charge transfer, hyperconjugation, and the nature of chemical bonds within the molecule.
A dedicated study applying DFT and NBO analysis to this compound would provide detailed insights into its electron distribution, bond characteristics, and potential sites for chemical reactions. However, no such specific studies were found in the reviewed literature.
Conformational Analysis and Energy Landscapes
Molecular Docking and Dynamics Simulations
These computational techniques are essential in drug discovery and molecular biology to predict how a small molecule (ligand) might interact with a biological target, such as a protein or enzyme.
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target to form a stable complex. The process involves sampling a large number of possible conformations of the ligand within the binding site of the target and scoring them based on their binding affinity. This allows for the identification of key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-target complex.
While this compound has been identified as a natural product, specific molecular docking studies to predict its potential biological targets are not available in the scientific literature. Such studies would be a critical first step in identifying its mechanism of action.
Molecular dynamics (MD) simulations provide detailed information about the movement of atoms and molecules over time. Starting from a docked ligand-target complex, an MD simulation can assess the stability of the binding pose and reveal the dynamic behavior of the complex in a simulated physiological environment. By analyzing the trajectory of the simulation, researchers can gain insights into the mechanistic basis of a molecule's biological activity, such as how it might inhibit an enzyme or modulate a receptor's function.
The biological activity of this compound has been described as weak in certain assays, but the underlying molecular mechanism remains unknown. Mechanistic predictions based on molecular dynamics simulations have not yet been published for this compound.
Prediction of Ligand-Target Interactions
Cheminformatics and Virtual Screening Applications
Cheminformatics applies computational methods to solve chemical problems, particularly in the context of drug discovery. It involves the analysis of large chemical datasets to identify promising new drug candidates.
Virtual screening is a key cheminformatics technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This can be done using either ligand-based methods (searching for molecules similar to a known active compound) or structure-based methods (docking compounds into the target's binding site).
This compound could potentially be used as a query molecule in a ligand-based virtual screening campaign to find other compounds with similar structures that might possess interesting biological activities. However, no published studies were found that have utilized this compound in this manner.
Future Research Directions and Challenges
Exploration of Novel Microbial Sources and Undiscovered Actinofuranone Analogues
Actinofuranone A was first isolated from a marine-derived Streptomyces strain, CNQ766. researchgate.netscielo.br This discovery has spurred interest in exploring unique environments for novel microbial sources. Marine habitats, in particular, are considered a rich and underexplored reservoir of Streptomyces and other actinomycetes that could produce new and structurally diverse secondary metabolites. researchgate.net The isolation of Actinofuranones D-I from Streptomyces gramineus associated with a lichen further underscores the potential of symbiotic microorganisms as a source for novel natural products. mdpi.comnih.gov There is increasing evidence that actinomycetes are ubiquitous, inhabiting not just soil but also extreme and less-explored environments like oceans and even the atmosphere, which could serve as promising sources for natural product discovery. frontiersin.orgnih.gov
Actinofuranones are a relatively rare class of polyketide derivatives characterized by a specific furanone skeleton. nih.gov To date, only a limited number of analogues have been reported, including JBIR-108, E-975, E-492, E-837, and Actinofuranone C, isolated from various actinomycete genera like Amycolatopsis and Microbispora. nih.gov Future efforts will likely focus on screening actinomycetes from diverse and extreme ecological niches, such as deep-sea sediments and atmospheric samples, to uncover previously undiscovered Actinofuranone analogues with potentially unique biological activities. researchgate.netfrontiersin.org The discovery of new analogues is crucial for expanding the chemical diversity of this compound family and for conducting detailed structure-activity relationship (SAR) studies.
Addressing Challenges in Scalable Production through Biosynthetic Engineering
A significant challenge in the development of natural products for therapeutic use is achieving a sustainable and scalable supply. The production of this compound and its analogues through fermentation of the native microbial strains often results in low yields. scielo.brmdpi.com Biosynthetic engineering offers a promising avenue to overcome this limitation. Actinofuranones are polyketides, synthesized by large enzymatic complexes known as polyketide synthases (PKS). researchgate.netasm.org Understanding the genetic blueprint, or the biosynthetic gene cluster (BGC), that encodes the PKS assembly line for this compound is a critical first step.
By identifying and manipulating these BGCs, researchers can potentially enhance production yields. researchgate.net Techniques such as promoter engineering, precursor pathway optimization, and heterologous expression in a more genetically tractable host organism could be employed. Sequence-based analysis of ketosynthase (KS) domains within PKS genes has already been used to predict the biosynthetic potential of actinomycete strains, successfully identifying the potential to produce metabolites related to actinofuranone. asm.orgnih.gov This approach can help prioritize strains for fermentation and chemical analysis, but further work is needed to translate this genetic potential into high-titer production, which remains a significant hurdle. researchgate.netnih.gov
Advanced Mechanistic Studies to Uncover Deeper Biological Insights
Initial studies on this compound and its close analogue, Actinofuranone B, revealed weak in vitro cytotoxicity against mouse splenocyte T-cells and macrophages. researchgate.netscielo.brmdpi.com More recently discovered analogues, such as Actinofuranones D, E, H, and I, have demonstrated significant anti-inflammatory effects by inhibiting the production of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide-stimulated macrophage cells. mdpi.com
Despite these findings, the precise molecular mechanisms underlying these biological activities remain largely uncharacterized. Future research must focus on advanced mechanistic studies to identify the specific cellular targets and signaling pathways modulated by this compound and its derivatives. Understanding these mechanisms is essential for validating their therapeutic potential and for guiding the development of more potent and selective compounds. Deeper insights into their mode of action will clarify whether their cytotoxic and anti-inflammatory properties are linked and how their chemical structure dictates their biological function. scielo.br
Development of More Efficient and Stereoselective Synthetic Methodologies
The complex stereochemistry of actinofuranones presents a significant challenge for chemical synthesis. researchgate.net Developing efficient and highly stereoselective synthetic routes is crucial not only for confirming the structures of newly isolated analogues but also for producing sufficient quantities for biological evaluation and SAR studies. Total syntheses for related compounds like JBIR-108 and aurafuron A have been achieved, providing a foundation for accessing this class of molecules. nih.govresearchgate.net
Integration of Omics Technologies (e.g., Genomics, Metabolomics) with Chemical and Biological Studies
The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—is revolutionizing natural product discovery. labmanager.comfrontiersin.org For this compound research, a multi-omics approach can provide a holistic view of its biology, from biosynthesis to mechanism of action. mdpi.com
Genomics and Transcriptomics: Sequencing the genomes of producing strains allows for the identification of the Actinofuranone BGC. nih.gov Transcriptomics can reveal the expression patterns of these genes under different culture conditions, helping to optimize fermentation for higher yields. researchgate.net
Metabolomics: Analyzing the complete set of metabolites produced by a microbe (the metabolome) can facilitate the discovery of new, low-abundance Actinofuranone analogues that might be missed by traditional screening methods. thebioscan.com Comparing the metabolomes of different strains or the same strain under various conditions can link specific metabolites to their BGCs. researchgate.net
By integrating these large-scale datasets, researchers can build a comprehensive understanding of how environmental cues trigger the production of these compounds and how they function within their ecological niche and in biological systems. labmanager.comthebioscan.com This integrated approach is essential for accelerating the discovery of new compounds and understanding their therapeutic potential. frontiersin.org
Leveraging Artificial Intelligence and Machine Learning in Natural Product Discovery and Optimization
Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to accelerate drug discovery and development. mdpi.com These computational approaches can be applied to nearly every aspect of this compound research.
Discovering New Analogues: ML models can be trained on existing chemical and genomic data to predict which microbial strains are likely to produce novel furanone compounds, prioritizing them for laboratory investigation. selvita.comnih.gov
Structure Optimization: AI algorithms can predict the structure-activity relationships (SARs) for Actinofuranone analogues, suggesting modifications to the molecular structure to enhance potency or reduce toxicity. nih.gov Generative models can even design entirely new molecules with desired properties. nih.gov
Predicting Synthetic Routes: Advances in AI are enabling the prediction of efficient synthetic pathways for complex molecules, which could aid in the development of more effective total syntheses for actinofuranones. ijfans.org
Q & A
Q. What are the primary spectroscopic methods for structural identification of Actinofuranone A, and how should data interpretation be validated?
this compound’s structure is typically elucidated via NMR (¹H, ¹³C, 2D-COSY/HMBC), high-resolution mass spectrometry (HRMS), and infrared spectroscopy. Validation requires cross-referencing spectral data with known analogs (e.g., actinofuranones B–D) and computational modeling (e.g., DFT for stereochemical assignments). Systematic reviews of spectral databases should be conducted to minimize misannotation .
Q. What standardized protocols exist for the isolation of this compound from microbial sources?
Isolation involves fermentation of Streptomyces spp., followed by solvent extraction (ethyl acetate/methanol), and chromatographic purification (HPLC with C18 columns, gradient elution). Method reproducibility requires strict control of fermentation conditions (pH, temperature, agitation) and validation via biological activity assays (e.g., antimicrobial zones of inhibition) .
Q. How should researchers design dose-response experiments to evaluate this compound’s bioactivity?
Use a logarithmic concentration range (e.g., 0.1–100 μM) with triplicate technical replicates. Include positive controls (e.g., ampicillin for antibacterial assays) and negative controls (solvent-only). Data should be analyzed using nonlinear regression models (e.g., GraphPad Prism) to calculate IC₅₀/EC₅₀ values. Report confidence intervals and p-values adjusted for multiple comparisons .
Advanced Research Questions
Q. How can contradictory data on this compound’s mechanism of action be reconciled across studies?
Contradictions often arise from variability in assay conditions (e.g., cell lines, incubation times) or compound purity. Researchers should:
Q. What strategies optimize this compound’s stability in in vivo pharmacokinetic studies?
Stability challenges (e.g., hydrolysis in serum) require:
- Pre-formulation studies (pH-solubility profiles, degradation kinetics via LC-MS).
- Use of prodrug analogs (e.g., esterification of labile functional groups).
- Nanoencapsulation (liposomes or PLGA nanoparticles) to enhance bioavailability. Include negative controls (vehicle-only) and monitor metabolites via mass spectrometry .
Q. How can multi-omics approaches resolve gaps in this compound’s biosynthetic pathway?
Integrate genomics (gene cluster mining via antiSMASH), transcriptomics (RNA-seq under inducing conditions), and metabolomics (LC-MS/MS networking). Prioritize in silico predictions (e.g., substrate docking for polyketide synthases) followed by heterologous expression in model hosts (e.g., S. coelicolor) .
Methodological Frameworks
Q. What statistical models are appropriate for analyzing this compound’s synergistic effects with other antibiotics?
Use the Chou-Talalay combination index (CI) method, which quantifies synergism (CI < 1) or antagonism (CI > 1) via median-effect equations. Validate with isobolograms and dose-reduction indices. Report fractional inhibitory concentration (FIC) indices for clarity .
Q. How should ethical considerations be addressed in studies involving this compound’s cytotoxicity?
- For in vivo studies: Adhere to ARRIVE guidelines for experimental design and endpoint criteria.
- For human cell lines: Obtain ethics approval for sourcing (e.g., ATCC compliance) and disclose conflicts of interest .
Data Presentation Standards
| Table 1. Minimum Reporting Requirements for this compound Studies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
